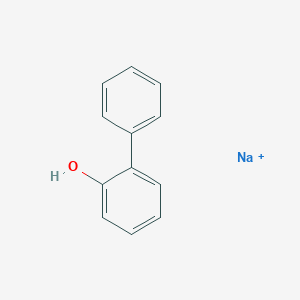

2-Bifenilato de sodio

Descripción general

Descripción

La carbobenzoxiprolina, también conocida como N-benciloxicarbonil-L-prolina, es un compuesto químico con la fórmula molecular C13H15NO4 y un peso molecular de 249,26 g/mol . Es un inhibidor de la prolidasa y se utiliza principalmente en la investigación científica, particularmente en el estudio de la deficiencia de prolidasa .

Aplicaciones Científicas De Investigación

La carbobenzoxiprolina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Sirve como inhibidor de la prolidasa, lo que la hace valiosa en el estudio de la deficiencia de prolidasa y los trastornos metabólicos relacionados.

Medicina: La investigación sobre la carbobenzoxiprolina contribuye a comprender sus posibles aplicaciones terapéuticas, particularmente en la inhibición enzimática.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

La carbobenzoxiprolina ejerce sus efectos inhibiendo la enzima prolidasa. Esta inhibición ocurre mediante la unión competitiva al sitio activo de la enzima, previniendo la hidrólisis de los péptidos que contienen prolina. Los objetivos moleculares incluyen la prolidasa y las vías metabólicas relacionadas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La carbobenzoxiprolina se puede sintetizar mediante la reacción de L-prolina con cloroformiato de bencilo en presencia de una base como el hidróxido de sodio. La reacción generalmente ocurre en un medio acuoso y requiere un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para la carbobenzoxiprolina no están ampliamente documentados, la síntesis generalmente sigue principios similares a la preparación a escala de laboratorio, con ajustes para la escala, la eficiencia y la rentabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la consistencia de la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

La carbobenzoxiprolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la carbobenzoxiprolina en sus formas reducidas.

Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos Similares

- N-carbobenziloxil-L-prolina

- Benciloxicarbonil-L-prolina

- Carbobenzoxil-L-prolina

Unicidad

La carbobenzoxiprolina es única debido a su acción inhibitoria específica sobre la prolidasa, lo que la distingue de otros compuestos similares. Su capacidad para inhibir la prolidasa la hace particularmente valiosa en la investigación centrada en la deficiencia de prolidasa y los trastornos metabólicos relacionados .

Propiedades

Número CAS |

132-27-4 |

|---|---|

Fórmula molecular |

C12H10NaO |

Peso molecular |

193.20 g/mol |

Nombre IUPAC |

sodium;2-phenylphenolate |

InChI |

InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H; |

Clave InChI |

UQPLZHUFLPDORW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] |

SMILES isomérico |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC=C2O.[Na] |

| 132-27-4 6152-33-6 |

|

Descripción física |

Sodium o-phenylphenoxide is a beige flaky solid. pH of saturated solution in water: 12.0-13.5. (NTP, 1992) |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Números CAS relacionados |

90-43-7 (Parent) |

Solubilidad |

greater than or equal to 100 mg/mL at 68° F (NTP, 1992) |

Sinónimos |

2-hydroxybiphenyl 2-hydroxydiphenyl 2-phenylphenol 2-phenylphenol sodium Dowicide Lyorthol o-phenylphenate o-phenylphenol ortho-phenylphenate orthophenylphenol sodium o-phenylphenoate sodium ortho-phenylphenate sodium ortho-phenylphenol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.